molecular formula C9H13N3O B2647498 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one CAS No. 1538024-17-7

1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one

Cat. No. B2647498
CAS RN: 1538024-17-7
M. Wt: 179.223
InChI Key: IDFWFXSYWBSNGV-UHFFFAOYSA-N
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Description

The compound “1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is attached to a piperidin-4-one group, forming a complex structure .


Molecular Structure Analysis

The molecular structure of “1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one” is likely to be complex due to the presence of the pyrazole and piperidin-4-one groups. The pyrazole group is a five-membered ring with two nitrogen atoms, while the piperidin-4-one group is a six-membered ring with one nitrogen atom and a carbonyl group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Fused Pyran Derivatives : Compounds derived from 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one have been synthesized using microwave irradiation. These compounds exhibit potential antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014).

Pharmacological Studies

  • Cannabinoid Receptor Antagonists : Pyrazole derivatives, including those related to 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one, have been studied for their potential as cannabinoid receptor antagonists. Such compounds could help understand cannabinoid receptor binding sites and serve as pharmacological probes (Lan et al., 1999).

  • Molecular Interaction with CB1 Receptor : Detailed molecular studies have been conducted on compounds similar to 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one, exploring their interaction with the CB1 cannabinoid receptor. This research is critical for understanding the antagonistic activities of these compounds (Shim et al., 2002).

Therapeutic Potential

  • Aurora Kinase Inhibitor in Cancer Therapy : Derivatives of 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one have been identified as potential Aurora kinase inhibitors, suggesting their utility in cancer treatment. Aurora kinases are crucial in cell division, and their inhibition can be a strategic approach in cancer therapy (ヘンリー,ジェームズ, 2006).

  • Antiviral and Antifungal Activities : Some compounds derived from 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one have demonstrated significant antiviral and antifungal activities, indicating their potential in developing new therapeutic agents (Li et al., 2015).

Chemical Synthesis and Optimization

  • Optimization of Synthesis Processes : Research has been conducted to optimize the synthesis processes of compounds related to 1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one, which is crucial for large-scale production and pharmaceutical applications (Fussell et al., 2012).

Future Directions

The future directions for research on “1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

1-(1-methylpyrazol-3-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-5-4-9(10-11)12-6-2-8(13)3-7-12/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFWFXSYWBSNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one

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